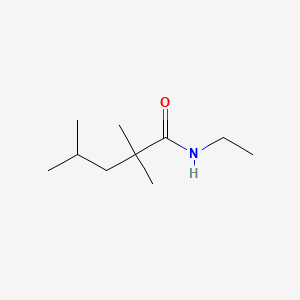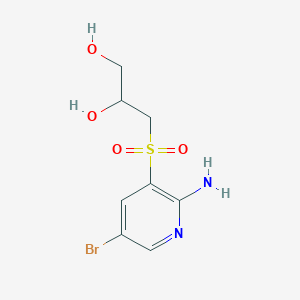
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is a complex organic compound that features a brominated pyridine ring with an amino group and a sulfonyl group attached to a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol typically involves multiple steps, starting with the bromination of pyridine derivatives. One common approach is to start with 2-amino-5-bromopyridine, which can be synthesized through the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The resulting 2-amino-5-bromopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group . Finally, the sulfonylated intermediate is reacted with propane-1,2-diol under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The bromine atom and amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: A precursor in the synthesis of the target compound, shares the brominated pyridine structure.
3-Amino-2-bromopyridine: Another brominated pyridine derivative with similar reactivity.
2-Amino-6-bromopyridine: Similar structure but with the bromine atom in a different position.
Uniqueness
3-(2-Amino-5-bromopyridin-3-ylsulfonyl)propane-1,2-diol is unique due to the presence of both the sulfonyl group and the propane-1,2-diol backbone, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1256957-76-2 |
|---|---|
Fórmula molecular |
C8H11BrN2O4S |
Peso molecular |
311.16 g/mol |
Nombre IUPAC |
3-(2-amino-5-bromopyridin-3-yl)sulfonylpropane-1,2-diol |
InChI |
InChI=1S/C8H11BrN2O4S/c9-5-1-7(8(10)11-2-5)16(14,15)4-6(13)3-12/h1-2,6,12-13H,3-4H2,(H2,10,11) |
Clave InChI |
FNOPNVWKMMXRQW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1S(=O)(=O)CC(CO)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



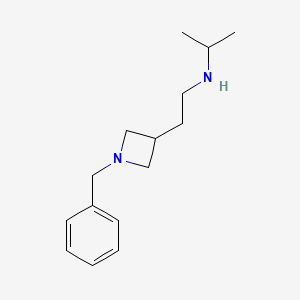
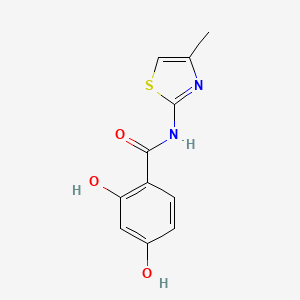

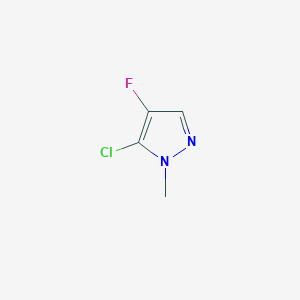
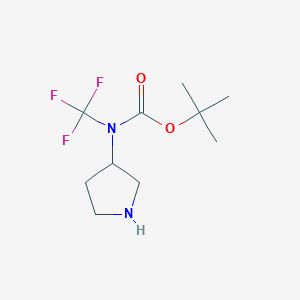
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
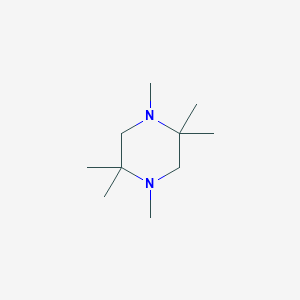
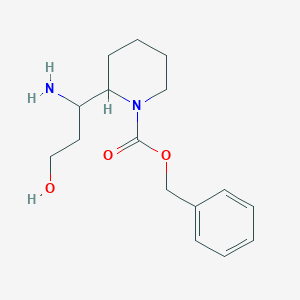
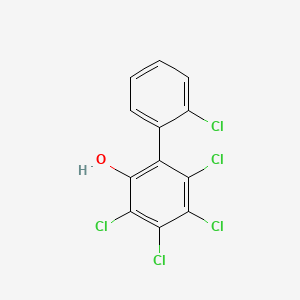
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
